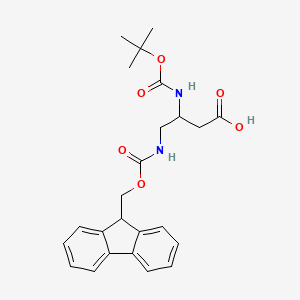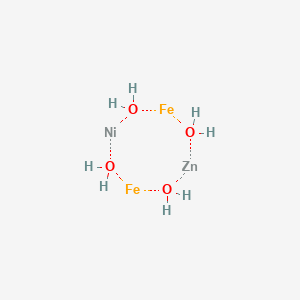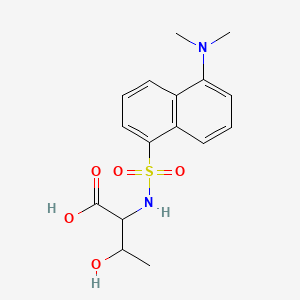
Dansyl-dl-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-dl-threonine is a compound derived from the amino acid threonine, which is modified with a dansyl group. The dansyl group, 1-dimethylaminonaphthalene-5-sulfonyl chloride, is a fluorescent dye that is commonly used in biochemical applications to label amino acids, peptides, and proteins. This compound is particularly useful in analytical chemistry and biochemistry due to its fluorescent properties, which allow for the detection and quantification of amino acids in various samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-dl-threonine typically involves the reaction of dl-threonine with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate or sodium carbonate as the base. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Acetone or other suitable organic solvents
Reaction Time: Approximately 60 minutes
The reaction proceeds through the nucleophilic attack of the amino group of dl-threonine on the sulfonyl chloride group of dansyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product
Quality Control: Rigorous testing to ensure the purity and quality of the compound
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-dl-threonine can undergo various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under specific conditions, altering its fluorescent properties.
Reduction: The compound can be reduced, although this is less common.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used to substitute the dansyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized dansyl derivatives, while substitution reactions can yield a variety of substituted threonine derivatives .
Wissenschaftliche Forschungsanwendungen
Dansyl-dl-threonine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the behavior of amino acids and peptides.
Biology: Employed in the labeling of proteins and peptides for detection and quantification in biological samples.
Medicine: Utilized in diagnostic assays to detect specific amino acids or proteins in medical samples.
Wirkmechanismus
The mechanism of action of Dansyl-dl-threonine primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a different wavelength, making it detectable using fluorescence spectroscopy. This property allows researchers to track and quantify the presence of threonine and other amino acids in various samples. The molecular targets and pathways involved include the amino groups of peptides and proteins, which react with the dansyl group to form stable fluorescent derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl-glycine: Another dansylated amino acid used for similar applications.
Dansyl-lysine: Used in the labeling of proteins and peptides.
Dansyl-arginine: Employed in the study of arginine-containing peptides and proteins.
Uniqueness
Dansyl-dl-threonine is unique due to its specific interaction with threonine, allowing for the selective detection and quantification of this amino acid in complex mixtures. Its fluorescent properties make it a valuable tool in various analytical and diagnostic applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3/h4-10,15,17,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZRYVWMJRWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
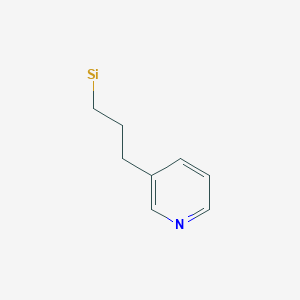
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
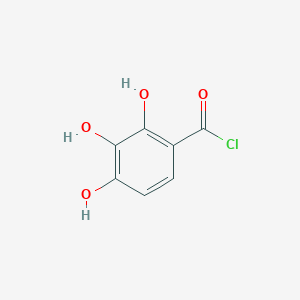

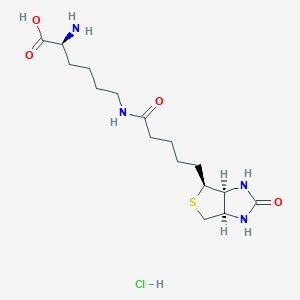
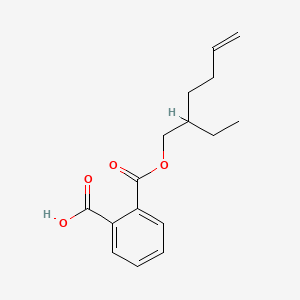
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
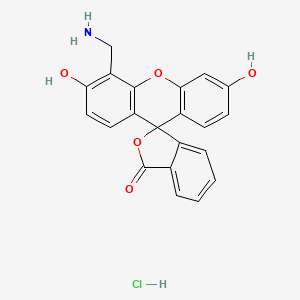
![Benzo[g]quinoline-5,10-dione](/img/structure/B13827611.png)
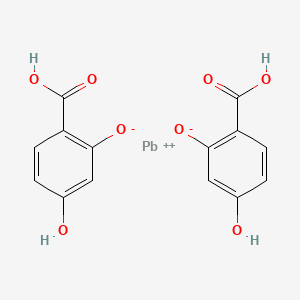
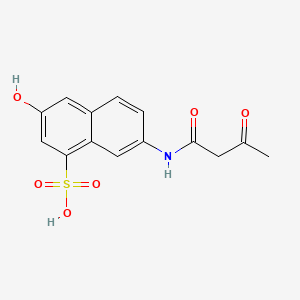
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
